molecular formula C28H35NO5 B342074 Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342074
M. Wt: 465.6 g/mol
InChI Key: GMUNVSOSLUOACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a dodecyl chain, a methoxyphenyl group, and a dioxo-isoindolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multistep organic reactions. The reaction conditions often require the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The dodecyl chain can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxo-isoindolinecarboxylate moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a long dodecyl chain and a methoxyphenyl group, which imparts both hydrophobic and hydrophilic properties. This amphiphilic nature makes it particularly useful in applications requiring surface-active agents or compounds with dual solubility characteristics.

Properties

Molecular Formula

C28H35NO5

Molecular Weight

465.6 g/mol

IUPAC Name

dodecyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H35NO5/c1-3-4-5-6-7-8-9-10-11-12-19-34-28(32)21-13-18-24-25(20-21)27(31)29(26(24)30)22-14-16-23(33-2)17-15-22/h13-18,20H,3-12,19H2,1-2H3

InChI Key

GMUNVSOSLUOACV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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